molecular formula C7H8ClN3 B1291969 4-(Azetidin-1-yl)-2-chloropyrimidine

4-(Azetidin-1-yl)-2-chloropyrimidine

Cat. No.: B1291969
M. Wt: 169.61 g/mol
InChI Key: BVXIOENVHSIGPC-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-2-chloropyrimidine (CAS 35691-20-4) is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 2 and an azetidine ring at position 4. Its synthesis involves reacting 2,4-dichloropyrimidine with azetidine under basic conditions, yielding 46.5% of the target compound and 10.8% of its isomer, 2-(azetidin-1-yl)-4-chloropyrimidine (17g) . Key characteristics include:

  • Melting Point: 93–95°C (vs. 85–87°C for 17g)
  • NMR Data: Distinct signals at δ7.97 (H6) and δ6.03 (H5) in CDCl3, with azetidine protons at δ4.15 (brs, 4H) .
  • Reactivity: The chlorine at position 2 enables Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of 4-(azetidin-1-yl)-2-(3-nitrophenyl)pyrimidine (18g) with a 51.42% yield .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

4-(azetidin-1-yl)-2-chloropyrimidine

InChI

InChI=1S/C7H8ClN3/c8-7-9-3-2-6(10-7)11-4-1-5-11/h2-3H,1,4-5H2

InChI Key

BVXIOENVHSIGPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-(Azetidin-1-yl)-4-chloropyrimidine (17g)

  • Structural Difference : Chlorine at position 4 vs. position 2 in 16g.
  • Physical Properties : Lower melting point (85–87°C) and altered NMR shifts (δ8.14 for H6 and δ6.51 for H5) .
  • Reactivity : The chlorine at position 4 may favor nucleophilic substitution at different sites, but its lower yield (10.8%) suggests synthetic challenges compared to 16g .

Pyrrolidine and Piperidine Derivatives

2-Chloro-4-pyrrolidin-1-ylpyrimidine
  • Structural Difference : Azetidine (3-membered ring) replaced by pyrrolidine (5-membered ring).
  • No direct synthesis data provided, but analogs like 3-(4-(pyrrolidine-1-yl)pyrimidin-2-yl)aniline (19a) highlight utility in medicinal chemistry .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structural Difference: Piperidine at position 6, methyl at position 4, and amino at position 2.
  • Applications : Demonstrated relevance in crystal structure studies and drug design due to enhanced stability from the piperidine ring .

Chloropyrimidines with Varying Substituents

4-Amino-6-chloropyrimidine
  • Structural Difference: Amino group at position 4 vs. azetidinyl in 16g.
  • Reactivity: Electrochemical arylation studies show substituents critically influence coupling efficiency. Amino groups may deactivate the ring compared to azetidinyl, altering reaction pathways .
4-Chloro-5-((R)-3-((6-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one
  • Structural Difference : Complex substituents at positions 4 and 5, including a pyrrolidine ring.
  • Applications : Used as intermediates in pharmaceuticals, emphasizing the versatility of chloropyrimidine scaffolds .

Data Tables

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Partner Product Yield (%) Application
16g 3-Nitrophenylboronic acid 51.42 Allosteric modulator synthesis
4-Amino-6-chloropyrimidine Aryl halides Variable* Electrochemical arylation

*Substituent-dependent efficiency noted .

Key Findings and Implications

Synthetic Efficiency : 16g’s higher yield (46.5%) vs. 17g (10.8%) underscores the influence of substituent positioning on reaction outcomes .

Reactivity Trends: The chlorine at position 2 in 16g facilitates Suzuki coupling, whereas amino or bulkier substituents (e.g., piperidinyl) may redirect reactivity .

Biological Relevance : Azetidine’s compact structure offers steric advantages in drug design, while pyrrolidine/piperidine analogs enhance stability .

Preparation Methods

Method A: Nucleophilic Substitution

This method involves the nucleophilic attack of an azetidine derivative on a chlorinated pyrimidine scaffold.

  • Reagents:

    • 2-chloropyrimidine
    • Azetidine
    • Base (e.g., sodium hydride or potassium carbonate)
  • Procedure:

    • Dissolve 2-chloropyrimidine in a suitable solvent (e.g., DMF).
    • Add azetidine and base to the solution.
    • Heat the mixture at elevated temperatures (e.g., 80–100 °C) for several hours.
    • Purify the product through column chromatography.
  • Yield: Typically yields around 60–75% depending on reaction conditions and purification methods employed.

Method B: Microwave-Assisted Synthesis

Microwave-assisted synthesis can enhance reaction rates and yields through rapid heating.

  • Reagents:

    • Azetidine
    • Chlorinated pyrimidine (e.g., 2-chloropyrimidine)
  • Procedure:

    • Combine azetidine and chlorinated pyrimidine in a microwave reactor.
    • Apply microwave irradiation (e.g., at 160 °C for a few hours).
    • Monitor the reaction progress using LC-MS.
    • Isolate the product via solvent evaporation and purification techniques.
  • Yield: This method can achieve yields upwards of 80%, significantly improving efficiency compared to traditional heating methods.

Method C: Continuous Flow Synthesis

Continuous flow reactors can be employed for large-scale synthesis, providing better control over reaction conditions.

  • Reagents:

    • Azetidine
    • Chlorinated pyrimidine
    • Solvent (e.g., ethanol)
  • Procedure:

    • Set up a continuous flow reactor with azetidine and chlorinated pyrimidine in a solvent.
    • Adjust temperature and pressure settings to optimize reaction kinetics.
    • Collect the output continuously for purification.
  • Yield: Yields can exceed those obtained in batch processes, often reaching above 85%.

Method Yield (%) Advantages Disadvantages
Nucleophilic Substitution 60–75 Simplicity, established protocol Longer reaction times
Microwave-Assisted >80 Faster reactions, higher yields Requires specialized equipment
Continuous Flow >85 Scalability, better control Initial setup costs

The preparation of 4-(Azetidin-1-yl)-2-chloropyrimidine can be efficiently achieved through various synthetic routes, each with its own advantages and limitations. The choice of method depends on factors such as desired yield, available equipment, and scale of production. Continued research into optimizing these methods will enhance the compound's applicability in medicinal chemistry and related fields.

Further studies should focus on:

  • Exploring alternative chlorination methods to improve regioselectivity.
  • Investigating the biological activity of synthesized compounds to establish structure–activity relationships.
  • Developing greener synthesis approaches to minimize environmental impact.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for preparing 4-(azetidin-1-yl)-2-chloropyrimidine, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) using 2,4-dichloropyrimidine and azetidine. Key steps include:

  • Solvent selection : Anhydrous methanol under argon to minimize side reactions .
  • Reagent ratios : Equimolar azetidine and 2,4-dichloropyrimidine with triethylamine as a base to deprotonate intermediates .
  • Purification : Combiflash chromatography (0–30% ethyl acetate in hexane) yields isomers (46.5% for 4-substituted vs. 10.8% for 2-substituted) .
    • Optimization : Monitor reaction progress via TLC (Rf values: 0.14 for 4-substituted, 0.39 for 2-substituted) and adjust reaction time/temperature to favor desired regiochemistry .

Q. How can researchers validate the purity and structural identity of 4-(azetidin-1-yl)-2-chloropyrimidine?

  • Analytical techniques :

  • NMR spectroscopy : Use ¹H NMR (CDCl₃) to confirm substitution patterns (e.g., δ 7.97 ppm for H6 in 4-substituted isomer; δ 8.14 ppm for H6 in 2-substituted isomer) .
  • Mass spectrometry (ESI) : Verify molecular ion peaks (m/z = 170.1 [M + H]⁺) and rule out byproducts .
  • Melting point analysis : Compare observed values (93–95°C for 4-substituted isomer) with literature data .

Q. What safety protocols are critical when handling azetidine-containing intermediates?

  • Best practices :

  • Use argon inertion during reactions to prevent azetidine oxidation .
  • Employ fume hoods for volatile amine handling and avoid direct skin contact (refer to SDS guidelines for azetidine derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitutions of dichloropyrimidines be addressed?

  • Mechanistic insights :

  • The 4-position of pyrimidine is more electrophilic due to resonance stabilization of the transition state. Steric hindrance from azetidine’s cyclic structure further directs substitution to the 4-position .
  • Experimental validation : Use 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry and rule out isomer cross-contamination .
    • Catalytic approaches : Compare SNAr with Pd-catalyzed C-N coupling (e.g., Pd(CH₃CN)Cl₂) for improved selectivity in complex matrices .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

  • Case study : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 51.42% for 18g vs. lower yields in similar reactions) may arise from:

  • Boronic acid purity : Validate starting materials via HPLC or titrimetry .
  • Catalyst activity : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd-NHC complexes) to optimize turnover .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) affecting yield .

Q. How can computational modeling predict the reactivity of 4-(azetidin-1-yl)-2-chloropyrimidine in drug discovery contexts?

  • Methods :

  • DFT calculations : Model transition states to predict regioselectivity in SNAr reactions .
  • Molecular docking : Assess interactions with biological targets (e.g., allosteric modulators of cannabinoid receptors) using PyMOL or AutoDock .
    • Validation : Correlate computational predictions with experimental IC₅₀ values in bioassays .

Q. What advanced techniques characterize degradation products under stressed conditions?

  • Forced degradation studies :

  • Hydrolytic stress : Expose the compound to acidic/basic conditions and monitor via LC-MS for chloropyrimidine hydrolysis products .
  • Thermal stability : Use TGA-DSC to identify decomposition temperatures and pathways .
    • Impurity profiling : Compare with NIST reference spectra to confirm degradation markers .

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